A Technical Guide to Fmoc-L-Carbamoylphenylalanine Derivatives in Peptide Synthesis
A Technical Guide to Fmoc-L-Carbamoylphenylalanine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of Fmoc-L-Carbamoylphenylalanine derivatives, essential building blocks in modern solid-phase peptide synthesis (SPPS). While the direct CAS number and commercial availability of Fmoc-L-2-Carbamoylphenylalanine are not readily documented, this guide will focus on the well-characterized and commercially accessible isomer, Fmoc-L-4-Carbamoylphenylalanine (CAS No. 204716-17-6) . We will delve into its chemical properties, strategic applications in peptide design, and provide a detailed, field-proven protocol for its incorporation into peptide sequences. Furthermore, this guide will address the potential synthetic pathways for the less common 2-carbamoyl isomer, offering valuable insights for researchers interested in novel peptide modifications.
Introduction: The Strategic Importance of Carbamoylphenylalanine in Peptide Science
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and development. These unique building blocks can impart favorable pharmacological properties, such as enhanced proteolytic stability, improved receptor affinity and selectivity, and controlled conformational constraints. Fmoc-L-Carbamoylphenylalanine, with its carbamoyl moiety on the phenyl ring, introduces a polar, non-ionizable group capable of forming specific hydrogen bond interactions. This feature makes it a valuable tool for mimicking the side chain of asparagine but with a more rigid aromatic scaffold, or for probing the steric and electronic requirements of a receptor binding pocket.[1]
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the standard for the temporary protection of the α-amino group in SPPS due to its base-lability, allowing for mild deprotection conditions that are compatible with a wide range of sensitive functional groups.[2][3][4][5]
Physicochemical Properties of Fmoc-L-4-Carbamoylphenylalanine
A thorough understanding of the physicochemical properties of this derivative is crucial for its effective use in peptide synthesis.
| Property | Value | Source |
| CAS Number | 204716-17-6 | [1] |
| Molecular Formula | C₂₅H₂₂N₂O₅ | [1] |
| Molecular Weight | 430.45 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Melting Point | 243 - 249 °C | [1] |
| Optical Rotation | [α]D²⁰ = -19.3 to -23.6 º (c=1 in DMF) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Supplier Availability
Fmoc-L-4-Carbamoylphenylalanine is available from several reputable chemical suppliers catering to the research and pharmaceutical industries. When selecting a supplier, it is imperative to consider purity, batch-to-batch consistency, and the availability of comprehensive analytical data (e.g., Certificate of Analysis with HPLC and NMR data).
| Supplier | Product Name | Purity |
| Chem-Impex | Fmoc-L-4-carbamoylphenylalanine | ≥ 98% (HPLC) |
| Santa Cruz Biotechnology | Fmoc-4-Amino-L-phenylalanine (precursor) | ≥98% |
| ThermoFisher Scientific | 4-(Boc-aminomethyl)-N-Fmoc-L-phenylalanine (related derivative) | 95% |
| NINGBO INNO PHARMCHEM CO.,LTD. | Fmoc-L-4-Methoxyphenylalanine (related derivative) | High-quality |
Note: The availability of direct suppliers for Fmoc-L-4-Carbamoylphenylalanine may vary. The table includes suppliers of the target compound and closely related derivatives to provide a broader sourcing perspective.
Strategic Applications in Peptide Synthesis and Drug Design
The unique structural features of Fmoc-L-4-Carbamoylphenylalanine lend themselves to several strategic applications:
-
Hydrogen Bond Donor/Acceptor: The carbamoyl group can participate in hydrogen bonding, potentially enhancing binding affinity to biological targets.[1]
-
Conformational Rigidity: The aromatic ring restricts the conformational freedom of the side chain, which can be advantageous in designing peptides with specific secondary structures.
-
Asparagine Mimetic: It can serve as a structurally distinct mimic of asparagine, allowing for the exploration of the impact of side-chain rigidity on biological activity.
-
Enhanced Stability: The incorporation of this non-natural amino acid can increase the resistance of peptides to enzymatic degradation.[1]
Experimental Protocol: Incorporation of Fmoc-L-4-Carbamoylphenylalanine into a Peptide Sequence via SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing Fmoc-L-4-Carbamoylphenylalanine.
Materials and Reagents
-
Rink Amide MBHA resin (or other suitable solid support)
-
Fmoc-L-4-Carbamoylphenylalanine
-
Other required Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as coupling reagents
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt) as an activating agent
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF) for Fmoc deprotection
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Step-by-Step Methodology
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes to remove the Fmoc group from the resin. Drain and repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-L-4-Carbamoylphenylalanine and an equivalent amount of OxymaPure® in DMF. Add 3-5 equivalents of DIC to initiate the activation. Allow the activation to proceed for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide by reverse-phase HPLC.
Considerations for the Synthesis of Fmoc-L-2-Carbamoylphenylalanine
While not commercially prominent, the synthesis of Fmoc-L-2-Carbamoylphenylalanine is theoretically achievable through established synthetic routes. A plausible approach would involve:
Caption: Plausible synthetic route for Fmoc-L-2-Carbamoylphenylalanine.
-
Starting Material: The synthesis would likely commence with a suitable precursor such as L-2-cyanophenylalanine or L-2-carboxyphenylalanine.
-
Nα-Fmoc Protection: The α-amino group would be protected with an Fmoc group using standard reagents like Fmoc-OSu or Fmoc-Cl.[6]
-
Side-Chain Modification: The key step would be the conversion of the ortho-substituent into a carbamoyl group. If starting with a cyano group, this could be achieved through controlled hydrolysis. If starting with a carboxylic acid, it could be converted to the amide via an activated ester or acid chloride intermediate.
-
Purification: The final product would require purification by chromatographic methods to ensure high purity for use in SPPS.
Researchers undertaking this synthesis should be prepared for potential challenges, including side reactions and the need for careful optimization of reaction conditions.
Conclusion
Fmoc-L-4-Carbamoylphenylalanine is a valuable and versatile building block for the synthesis of modified peptides with potential therapeutic applications. Its unique properties allow for the introduction of specific structural and functional features that can enhance the pharmacological profile of peptide-based drugs. While the 2-carbamoyl isomer remains a novel target for synthesis, the established utility of the 4-carbamoyl derivative provides a strong rationale for its continued exploration in peptide chemistry. This guide serves as a comprehensive resource for researchers seeking to leverage the potential of carbamoylphenylalanine derivatives in their scientific endeavors.
References
-
PubChem. Fmoc-phenylalanine. [Link]
-
PubChem. Fmoc-4-Amino-L-phenylalanine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fmoc-L-4-Methoxyphenylalanine in Modern Peptide Synthesis. [Link]
-
ResearchGate. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: Application to polymethoxylated phenylalanines and 4-oxoamino acids. [Link]
-
PMC. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. [Link]
-
Aapptec. Fmoc-Amino Acids for Peptide Synthesis. [Link]
-
PMC. Advances in Fmoc solid-phase peptide synthesis. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. [Link]
-
Aapptec Peptides. Fmoc-L-amino acids. [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
-
PMC. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
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